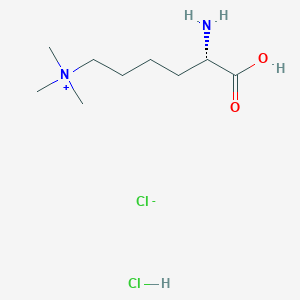![molecular formula C10H6Cl2O2S B6309502 Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate CAS No. 1954362-29-8](/img/structure/B6309502.png)
Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula C10H6Cl2O2S. It is a derivative of benzo[b]thiophene, characterized by the presence of two chlorine atoms at the 6 and 7 positions and a methyl ester group at the 2 position.
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets, leading to a range of effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including in the field of medicinal chemistry
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties
Action Environment
It’s known that the compound is a solid substance with a unique irritating odor . It should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate typically involves the chlorination of benzo[b]thiophene derivatives followed by esterification. One common method includes the reaction of 6,7-dichlorobenzo[b]thiophene with methanol in the presence of a suitable catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale chlorination and esterification processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives
Scientific Research Applications
Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
- Methyl benzo[b]thiophene-2-carboxylate
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
- Ethyl 5-chlorobenzofuran-3-carboxylate
Uniqueness
Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is unique due to the specific positioning of the chlorine atoms at the 6 and 7 positions, which can influence its reactivity and interactions with biological targets. This distinct structure may confer unique properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 6,7-dichloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBXWYSKQQDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)
![tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)






![7-Cyclopropylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B6309504.png)
![Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate](/img/structure/B6309506.png)
![7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309507.png)
![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)
